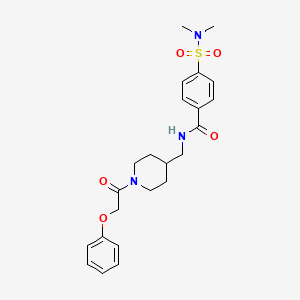
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. In
Scientific Research Applications
DAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, DAPT has been shown to inhibit the growth and metastasis of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In cardiovascular diseases, DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can lead to the development of atherosclerosis.
Mechanism of Action
DAPT acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by gamma-secretase. This results in the inhibition of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. The inhibition of the Notch signaling pathway can lead to the suppression of cancer cell growth and metastasis, the reduction of amyloid-beta plaque accumulation in Alzheimer's disease, and the inhibition of smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell apoptosis, the reduction of amyloid-beta plaque accumulation, and the inhibition of smooth muscle cell proliferation. DAPT has also been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Advantages and Limitations for Lab Experiments
DAPT has several advantages for lab experiments, including its high potency and selectivity, which allows for the specific inhibition of the Notch signaling pathway. DAPT also has a well-established synthesis method, which allows for the easy production of the compound. However, DAPT has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on DAPT, including the development of more selective and potent gamma-secretase inhibitors, the exploration of the potential therapeutic applications of DAPT in other diseases, and the investigation of the molecular mechanisms underlying the effects of DAPT. Additionally, the use of DAPT in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of DAPT involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylsulfamide to form 4-(N,N-dimethylsulfamoyl)benzoic acid. The benzamide moiety is then introduced by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with 1-(2-phenoxyacetyl)piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. Finally, the resulting product is purified through column chromatography to obtain DAPT.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-25(2)32(29,30)21-10-8-19(9-11-21)23(28)24-16-18-12-14-26(15-13-18)22(27)17-31-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDDKIVQQRGMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)

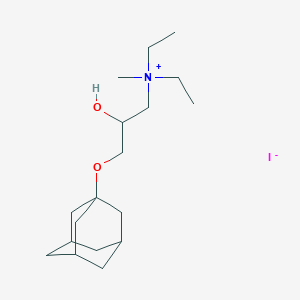
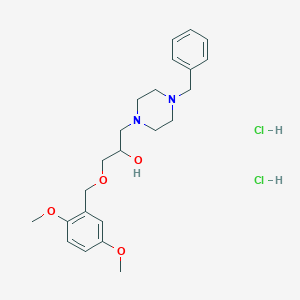

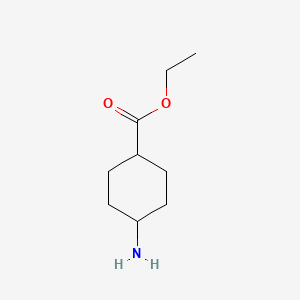



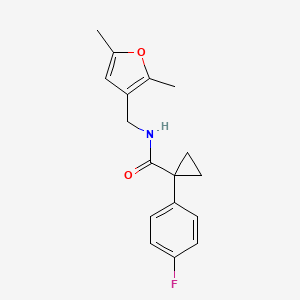
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)
